molecular formula C8H15NO B1219449 Physoperuvine CAS No. 60723-27-5

Physoperuvine

Cat. No.: B1219449
CAS No.: 60723-27-5
M. Wt: 141.21 g/mol
InChI Key: BKWVNPXVPQOROM-YUMQZZPRSA-N
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Description

Physoperuvine is a tropane alkaloid derived from the plant Physalis peruviana Linne. Tropane alkaloids are a group of secondary metabolites containing an 8-azabicyclo[3.2.1]octane nucleus skeleton as a key structural element. These compounds are known for their hallucinogenic features and activity on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: A stereoselective synthesis of (+)-physoperuvine has been developed using a one-pot tandem aza-Claisen rearrangement and ring-closing metathesis reaction. This method forms the key amino-substituted cycloheptene ring . The general experimental procedures involve the use of dry solvents purified using a PureSolv 500 MD solvent purification system, and reactions are performed under an atmosphere of argon .

Industrial Production Methods: While specific industrial production methods for physoperuvine are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of tandem aza-Claisen rearrangement and ring-closing metathesis reactions provides a robust framework for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Physoperuvine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The stereoselective synthesis involves cycloadditions with cyclic dienes, forming key intermediates for further reactions .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include dimethyl sulfoxide, oxalyl chloride, and diethyl ether. Reaction conditions often involve low temperatures (e.g., –78 °C) and the use of an inert atmosphere (e.g., argon) to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions involving this compound include amino-substituted cycloheptene rings and other tropane alkaloid derivatives. These products are crucial intermediates for further chemical transformations .

Scientific Research Applications

Physoperuvine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound for studying the synthesis and reactivity of tropane alkaloids. In biology, this compound is investigated for its potential pharmacological properties, including its effects on the central nervous system . In medicine, tropane alkaloids like this compound are studied for their potential therapeutic applications, such as anticholinergic drugs .

Mechanism of Action

The mechanism of action of physoperuvine involves its interaction with molecular targets in the central nervous system. This compound inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. By interfering with the metabolism of acetylcholine, this compound indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .

Comparison with Similar Compounds

Similar Compounds: Physoperuvine is similar to other tropane alkaloids such as atropine, scopolamine, and hyoscyamine. These compounds share a common tropane skeleton and exhibit similar pharmacological properties .

Uniqueness: What sets this compound apart from other tropane alkaloids is its unique stereochemistry and the specific synthetic routes used to produce it. The use of tandem aza-Claisen rearrangement and ring-closing metathesis reactions provides a distinct pathway for its synthesis, making it a valuable compound for research and industrial applications .

Properties

CAS No.

60723-27-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-1-ol

InChI

InChI=1S/C8H15NO/c1-9-7-3-2-5-8(9,10)6-4-7/h7,10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

BKWVNPXVPQOROM-YUMQZZPRSA-N

SMILES

CN1C2CCCC1(CC2)O

Isomeric SMILES

CN1[C@H]2CCC[C@@]1(CC2)O

Canonical SMILES

CN1C2CCCC1(CC2)O

Synonyms

physoperuvine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Physoperuvine and where is it found?

A1: this compound is a tropane alkaloid primarily found in the roots of Physalis peruviana Linne, also known as Cape gooseberry. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a bicyclic compound with a hydroxyl group at the bridgehead position. Its structure was initially debated, but later confirmed through synthesis and X-ray crystallography. [, , , ]

Q3: Can you describe the stereochemistry of this compound?

A3: this compound exists as a single enantiomer. The absolute configuration of the naturally occurring compound is (–)-(S). [, , ]

Q4: How has this compound been synthesized?

A4: Numerous synthetic routes to this compound have been developed. Some notable approaches include:

  • Utilizing a tandem aza-Claisen rearrangement and ring-closing metathesis reaction. []
  • Exploiting the catalytic asymmetrization of meso-3,7-bis-siloxycycloheptene with a chiral rhodium(I) binap catalyst. []
  • Employing asymmetric cycloadditions of dienes to chloronitroso compounds derived from carbohydrate ketones. [, ]
  • Constructing the tropane ring system through a nitroso-cycloaddition strategy followed by intramolecular displacement. []

Q5: Are there any synthetic routes that provide specific stereocontrol over the final product?

A5: Yes, several methods offer stereoselective synthesis of this compound. For instance, the use of chiral rhodium catalysts enables the preparation of enantiomerically enriched (–)-(S)-Physoperuvine. [] Similarly, utilizing specific carbohydrate-derived chloronitroso compounds in cycloaddition reactions can selectively yield either (–) or (+) enantiomers of this compound. [, ]

Q6: What analytical techniques are typically employed to identify and quantify this compound?

A7: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a common method for the analysis of this compound and related tropane alkaloids in various matrices, including plant materials and food products. [, ]

Q7: Are there established methods for the simultaneous analysis of multiple tropane alkaloids, including this compound?

A8: Yes, methods utilizing HPLC-HRMS have been developed for the concurrent determination of up to 13 tropane alkaloids, encompassing this compound, in complex samples like tea and animal feed. [, ]

Q8: Have there been any reported cases of this compound contamination in food or feed?

A9: Yes, analyses of tea and animal feed have revealed the presence of this compound and other tropane alkaloids, often attributed to contamination with Solanaceae plants during cultivation or processing. [, ] This highlights the importance of monitoring these compounds in the food and feed chain.

Q9: What are the potential implications of this compound contamination in food and feed?

A10: Tropane alkaloids, including this compound, can exert anticholinergic effects, potentially leading to health issues if ingested in significant amounts. [] Therefore, monitoring and regulating their presence in food and feed is crucial to safeguard consumer health.

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